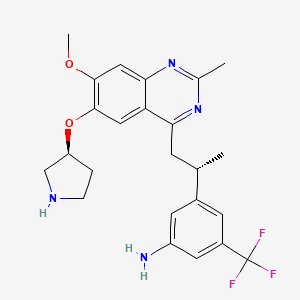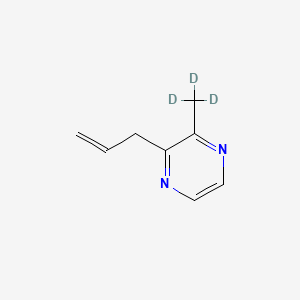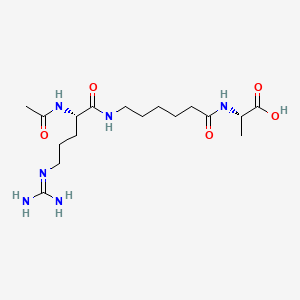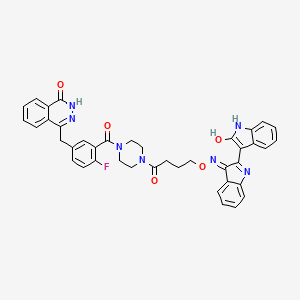
Anticancer agent 176
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Anticancer agent 176, also known as AO-176, is a next-generation humanized anti-CD47 antibody. It has shown promising anticancer properties with negligible binding to red blood cells. CD47 is an innate immune checkpoint receptor that is overexpressed on many tumors. By blocking the CD47/SIRPα interaction, AO-176 promotes phagocytosis and reduces tumor burden .
Méthodes De Préparation
The synthesis of AO-176 involves the development of a humanized antibody that specifically targets CD47. The preparation methods include:
Synthetic Routes and Reaction Conditions: The antibody is produced using recombinant DNA technology. The gene encoding the antibody is inserted into a suitable expression vector, which is then introduced into a host cell line (e.g., Chinese hamster ovary cells).
Industrial Production Methods: Large-scale production of AO-176 involves bioreactors where the host cells are cultured in controlled environments.
Analyse Des Réactions Chimiques
AO-176 undergoes several types of chemical reactions:
Oxidation: The antibody can undergo oxidation reactions, particularly at methionine and cysteine residues, which can affect its stability and activity.
Reduction: Reduction reactions can occur at disulfide bonds within the antibody, potentially leading to structural changes.
Substitution: The antibody can undergo substitution reactions where specific amino acids are replaced to enhance its binding affinity and stability.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like dithiothreitol for reduction, and site-directed mutagenesis for substitution reactions. The major products formed from these reactions are modified versions of the antibody with improved properties .
Applications De Recherche Scientifique
AO-176 has a wide range of scientific research applications:
Chemistry: It is used in the study of protein-protein interactions and the development of targeted therapies.
Biology: AO-176 is employed in research on immune checkpoint pathways and the mechanisms of tumor immune evasion.
Mécanisme D'action
AO-176 exerts its effects by blocking the CD47/SIRPα interaction, which is a key immune checkpoint pathway. CD47, often referred to as the “don’t eat me” signal, is overexpressed on tumor cells and inhibits their phagocytosis by macrophages. By binding to CD47, AO-176 prevents this interaction, promoting the phagocytosis and destruction of tumor cells. Additionally, AO-176 induces direct tumor cell killing through a cell-autonomous mechanism and preferentially binds to tumor cells over normal cells .
Comparaison Avec Des Composés Similaires
AO-176 is unique among anti-CD47 antibodies due to its negligible binding to red blood cells and its ability to induce direct tumor cell killing. Similar compounds targeting the CD47/SIRPα axis include:
Hu5F9-G4: Another anti-CD47 antibody that blocks the CD47/SIRPα interaction but has higher red blood cell binding.
TTI-621: A fusion protein that targets CD47 and enhances phagocytosis but does not induce direct tumor cell killing.
ALX148: A high-affinity CD47 blocker that also minimizes red blood cell binding but lacks the direct cytotoxic effects of AO-176
Propriétés
Formule moléculaire |
C30H28F7NO5 |
|---|---|
Poids moléculaire |
615.5 g/mol |
Nom IUPAC |
(2R,4aR,6S,7R,8S,8aS)-6-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-7-[(4-fluorophenyl)methoxy]-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-amine |
InChI |
InChI=1S/C30H28F7NO5/c1-16(19-11-20(29(32,33)34)13-21(12-19)30(35,36)37)41-28-26(39-14-17-7-9-22(31)10-8-17)24(38)25-23(42-28)15-40-27(43-25)18-5-3-2-4-6-18/h2-13,16,23-28H,14-15,38H2,1H3/t16-,23-,24+,25-,26-,27-,28+/m1/s1 |
Clé InChI |
CITXYRJRRLSILW-CHVHVRSUSA-N |
SMILES isomérique |
C[C@H](C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)O[C@@H]2[C@@H]([C@H]([C@H]3[C@H](O2)CO[C@H](O3)C4=CC=CC=C4)N)OCC5=CC=C(C=C5)F |
SMILES canonique |
CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OC2C(C(C3C(O2)COC(O3)C4=CC=CC=C4)N)OCC5=CC=C(C=C5)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![N-hydroxy-6-[4,5,6,7-tetrabromo-2-(dimethylamino)benzimidazol-1-yl]hexanamide](/img/structure/B12368382.png)


![(Z,6R)-6-[(4aR,6aS,6bS,9R,10aS,11bS)-4,4,6b,11b-tetramethyl-10-methylidene-3-oxo-1,2,4a,5,6,6a,7,8,9,10a-decahydrobenzo[a]fluoren-9-yl]-2-methylhept-2-enoic acid](/img/structure/B12368403.png)






